GSK143

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Cancer Treatment

Specific Scientific Field: Oncology

Summary of the Application: GSK143 has been identified as a potential therapeutic agent in cancer treatment . It acts as an inhibitor of glycogen synthase kinase-3β (GSK-3β), a protein kinase involved in various cell-signaling pathways and the regulation of hepatic glycolysis .

Application in Treatment of Neurodegenerative Diseases

Specific Scientific Field: Neurology

Application in Treatment of Inflammatory and Autoimmune Diseases

Specific Scientific Field: Immunology

Summary of the Application: GSK143 has been identified as a potent, highly selective, and orally bio-available spleen tyrosine kinase (Syk) inhibitor . Syk is a key mediator of B cell receptor (BCR) and Fc receptor (FcR) signaling in a variety of inflammatory cell types and has been implicated in the pathogenesis of a number of allergic and autoimmune diseases .

Methods of Application: GSK143’s inhibitory activity on BCR signaling was evaluated in human and murine whole blood by assessing the cell surface expression of IgM stimulated CD69 using flow cytometry .

Results or Outcomes: GSK143 dose-dependently inhibited the IgM stimulated CD69 expression in both human and murine whole blood . In a murine model of T cell independent immunisation, GSK143 administered orally once daily from day 1 to day 6, produced a significant reduction in the concentration of IgM antibodies .

Application in Treatment of Rheumatoid Arthritis

Specific Scientific Field: Rheumatology

Summary of the Application: GSK143 has been identified as a potential therapeutic agent in the treatment of rheumatoid arthritis . It acts as an inhibitor of spleen tyrosine kinase (Syk), a key mediator of B cell receptor (BCR) and Fc receptor (FcR) signaling in a variety of inflammatory cell types .

Application in Treatment of B-cell Lymphoma

Specific Scientific Field: Hematology

Application in Treatment of Asthma/Rhinitis

Specific Scientific Field: Pulmonology

Summary of the Application: GSK143 has been identified as a potential therapeutic agent in the treatment of asthma and rhinitis . It acts as an inhibitor of Syk, a key mediator of B cell receptor (BCR) and Fc receptor (FcR) signaling in a variety of inflammatory cell types .

GSK143 is a potent and highly selective inhibitor of spleen tyrosine kinase, commonly referred to as SYK. It has been developed with a focus on oral efficacy and selectivity, making it a significant compound in the field of pharmacology. The molecular weight of GSK143 is approximately 342.18 g/mol, and it possesses a topological polar surface area of 128.18 Ų, indicating its potential for good bioavailability . The compound has shown a pIC50 value of 7.5, reflecting its strong inhibitory activity against SYK .

GSK143 primarily functions through the inhibition of SYK, which plays a critical role in various signaling pathways associated with immune responses. The compound effectively inhibits the phosphorylation of extracellular signal-regulated kinase (Erk) in response to stimuli such as anti-IgM or anti-IgD antibodies, demonstrating its capacity to modulate intracellular signaling pathways .

Key Reactions:- Inhibition of SYK: GSK143 binds to the active site of SYK, preventing its activation and subsequent downstream signaling.

- Inhibition of Erk Phosphorylation: The compound significantly reduces Erk1/2 phosphorylation in various cell lines, which is crucial for cell proliferation and survival signals.

GSK143 exhibits notable biological activity as an immunomodulator. Its selective inhibition of SYK has made it a candidate for treating conditions characterized by excessive immune responses, such as autoimmune diseases. In preclinical studies, GSK143 has demonstrated efficacy in models such as the rat Arthus model, which is used to study hypersensitivity reactions .

Efficacy Highlights:- Inhibition of Calcium Flux: Pre-incubation with GSK143 has been shown to inhibit calcium flux induced by anti-IgM or anti-IgD stimulation .

- In Vivo Activity: GSK143 has demonstrated significant in vivo efficacy, supporting its potential therapeutic applications .

The synthesis of GSK143 involves several key steps that optimize its pharmacological properties. While specific synthetic pathways are proprietary, the general approach includes:

- Initial Compound Design: Utilizing structure-activity relationship studies to identify lead compounds.

- Chemical Modifications: Employing various

GSK143's primary application lies in its potential use as a therapeutic agent for autoimmune diseases and other conditions involving dysregulated immune responses. Its ability to selectively inhibit SYK makes it suitable for targeting specific pathways without broadly suppressing the immune system.

Potential

Interaction studies have revealed that GSK143 effectively inhibits several key signaling pathways mediated by SYK. These interactions are critical for understanding the compound's mechanism of action and potential side effects.

Key Findings:- Calcium Signaling Pathways: GSK143 significantly reduces calcium influx in response to antigen receptor stimulation .

- Synergistic Effects: Studies suggest that combining GSK143 with other agents may enhance therapeutic outcomes in certain conditions .

GSK143 shares structural and functional similarities with other SYK inhibitors but stands out due to its selectivity and oral bioavailability.

Similar Compounds:- R406: A less selective SYK inhibitor with broader kinase inhibition profiles.

- PRT062607: Another selective SYK inhibitor but with different pharmacokinetic properties.

- GS-9973: A potent SYK inhibitor used in clinical trials for autoimmune diseases.

Compound Selectivity Oral Bioavailability Clinical Status GSK143 High Yes Preclinical R406 Moderate No Preclinical PRT062607 High Yes Clinical Trials GS-9973 High Yes Clinical Trials

| Compound | Selectivity | Oral Bioavailability | Clinical Status |

|---|---|---|---|

| GSK143 | High | Yes | Preclinical |

| R406 | Moderate | No | Preclinical |

| PRT062607 | High | Yes | Clinical Trials |

| GS-9973 | High | Yes | Clinical Trials |

GSK143's unique combination of high selectivity and oral efficacy positions it as a promising candidate in the development of targeted therapies for immune-related disorders.

Molecular Formula (C17H22N6O2) and Weight (415.32)

GSK143 exists in two primary forms with distinct molecular properties [1] [7]. The base compound possesses the molecular formula C17H22N6O2 with a molecular weight of 342.40 grams per mole [1] [7] [18]. The pharmaceutically relevant dihydrochloride salt form exhibits the formula C17H22N6O2·2HCl and a molecular weight of 415.32 grams per mole [1] [6] [14]. The Chemical Abstracts Service registry number for the base compound is 1240390-27-5, while the dihydrochloride salt is assigned CAS number 2341796-81-2 [1] [14] [16].

The compound demonstrates a formal charge of zero in its neutral state, with seven hydrogen bond acceptors and four hydrogen bond donors contributing to its binding characteristics [18]. The molecular structure contains 47 total atoms with two chiral centers, specifically at the (3R,4R)-3-aminotetrahydro-2H-pyran-4-yl moiety [7]. The topological polar surface area measures 128.18 square angstroms, and the calculated logarithmic partition coefficient is 1.16, indicating favorable lipophilicity for biological applications [18].

| Property | Base Compound | Dihydrochloride Salt |

|---|---|---|

| Molecular Formula | C17H22N6O2 | C17H22N6O2·2HCl |

| Molecular Weight | 342.40 g/mol | 415.32 g/mol |

| CAS Number | 1240390-27-5 | 2341796-81-2 |

| Chiral Centers | 2 | 2 |

| Rotatable Bonds | 5 | 5 |

Structural Characteristics and Diaminopyrimidine Carboxamide Core

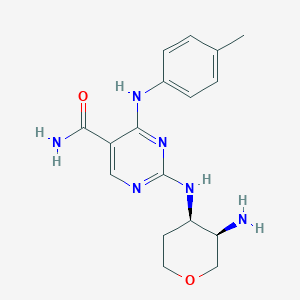

The structural architecture of GSK143 centers around a diaminopyrimidine carboxamide core scaffold, which serves as the foundation for its biological activity [2] [23]. The systematic chemical name is 2-[[(3R,4R)-3-aminotetrahydro-2H-pyran-4-yl]amino]-4-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide [1] [6] [13]. The canonical SMILES representation is CC1=CC=C(C=C1)NC2=NC(N[C@@H]3CCOC[C@@H]3N)=NC=C2C(N)=O [7] [14].

The pyrimidine ring system constitutes the central heterocyclic core, substituted at multiple positions to achieve optimal binding characteristics [7]. At position 2, a (3R,4R)-3-aminotetrahydro-2H-pyran-4-yl group provides crucial stereochemical specificity through its two chiral centers [7]. Position 4 features a 4-methylphenyl amino substituent that contributes to the selectivity profile [7]. The carboxamide functionality at position 5 represents a critical pharmacophore element for target recognition [2] [23].

The InChI Key KBPYMFSSFLOJPH-UONOGXRCSA-N provides a unique molecular identifier for database searches [7] [17]. The structure contains 49 total bonds, including 12 aromatic bonds within the pyrimidine and phenyl ring systems [7]. The three-dimensional conformation places the tetrahydropyran ring in a specific spatial orientation that optimizes protein-ligand interactions [23].

Chemical Synthesis Pathways

The synthesis of GSK143 follows established methodologies for diaminopyrimidine carboxamide construction, though specific synthetic routes for this compound are derived from general pyrimidine chemistry principles [2] [12] [39]. The lead optimization process focused on the diaminopyrimidine carboxamide series of spleen tyrosine kinase inhibitors through systematic medicinal chemistry approaches [2] [23] [27].

Pyrimidine carboxamide synthesis typically employs multicomponent reaction strategies, as demonstrated by four-component reaction approaches using amidines as nitrogen sources [12] [39]. The general synthetic pathway involves condensation reactions between appropriately substituted amidines and electrophilic partners, followed by cyclization to form the pyrimidine ring [12] [39]. Palladium-catalyzed oxidative processes have proven effective for assembling pyrimidine carboxamide structures through carbon-hydrogen bond functionalization [39].

The incorporation of the (3R,4R)-3-aminotetrahydro-2H-pyran-4-yl moiety requires stereoselective synthetic methods to maintain the desired chiral configuration [7]. The 4-methylphenyl substituent introduction typically occurs through nucleophilic aromatic substitution reactions on appropriately activated pyrimidine intermediates [12]. The carboxamide functionality can be installed through direct amidation reactions or via nitrile hydrolysis pathways [36] [39].

Quality control measures ensure final compound purity exceeding 97-98% as determined by high-performance liquid chromatography analysis [1] [14] [16]. The synthetic process optimization balances yield, purity, and scalability considerations for research applications [14] [39].

Physicochemical Properties and Solubility Profile

GSK143 exhibits favorable physicochemical properties that contribute to its biological utility [15] [17]. The compound demonstrates good aqueous solubility characteristics, with the dihydrochloride salt achieving solubility of 2 milligrams per milliliter in water when warmed [16]. In dimethyl sulfoxide, the compound shows excellent solubility, facilitating stock solution preparation for research applications [14] [11].

Storage stability requires maintenance at minus 20 degrees Celsius, where the compound remains stable as a powder for three years [14] [16]. In solution form, stability decreases with recommended usage within six months when stored at minus 80 degrees Celsius or one month at minus 20 degrees Celsius [14]. The compound should be protected from repeated freeze-thaw cycles to prevent degradation [14].

The logarithmic partition coefficient of 1.16 indicates balanced lipophilicity suitable for membrane permeation while maintaining aqueous solubility [18]. The topological polar surface area of 128.18 square angstroms falls within acceptable ranges for oral bioavailability [18]. Five rotatable bonds provide conformational flexibility for target binding optimization [18].

| Property | Value | Significance |

|---|---|---|

| Water Solubility | 2 mg/mL (warmed) | Adequate for biological studies |

| DMSO Solubility | Soluble | Excellent for stock solutions |

| LogP | 1.16 | Balanced lipophilicity |

| TPSA | 128.18 Ų | Favorable for permeability |

| Storage Stability | 3 years at -20°C | Long-term storage viability |

Pharmacokinetic profiling in rat models reveals a half-life of 4.2 hours with moderate oral bioavailability of 30% [37]. The clearance rate of 16 milliliters per minute per kilogram indicates moderate metabolic turnover [37]. Volume of distribution measurements of 4.1 liters per kilogram suggest extensive tissue distribution [37].

Structural Optimization History

The development of GSK143 represents the culmination of systematic lead optimization within the diaminopyrimidine carboxamide series targeting spleen tyrosine kinase inhibition [2] [23] [27]. The medicinal chemistry strategy concentrated on optimizing human whole blood activity while achieving sufficient margins over liability kinases and human ether-a-go-go-related gene activity [2] [27].

Structure-activity relationship studies guided the optimization process through crystallographic analysis and molecular modeling approaches [23] [33]. The incorporation of specific structural elements, including the diaminopyrimidine core and the carboxamide substituent, emerged from systematic evaluation of binding interactions with the target protein [23] [33]. The (3R,4R)-stereochemistry of the tetrahydropyran ring proved critical for achieving optimal potency and selectivity profiles [7] [23].

Lead optimization efforts addressed multiple parameters simultaneously, including target potency, kinase selectivity, physicochemical properties, and pharmacokinetic characteristics [2] [27]. The final compound designation as compound 20 in the optimization series reflects its superior performance across these multiple criteria [2] [27]. Crystal structure analysis of GSK143 in complex with spleen tyrosine kinase provided detailed insights into binding mode optimization [23].

GSK143 demonstrates high-affinity binding to the spleen tyrosine kinase through specific molecular interactions within the adenosine triphosphate binding pocket [1] [2]. The compound exhibits a pIC50 value of 7.5 against spleen tyrosine kinase, indicating nanomolar binding affinity [1] [3]. The binding occurs within the catalytic domain of spleen tyrosine kinase, specifically at the adenosine triphosphate binding site located between the amino-terminal and carboxyl-terminal lobes of the kinase domain [4].

The spleen tyrosine kinase binding site for GSK143 comprises several critical structural elements that facilitate high-affinity interaction. The binding pocket is delineated by the hinge region, the glycine-rich loop (residues 378-383), the aspartic acid-phenylalanine-glycine motif (residues 512-514), and the activation loop (residues 520-534) [4]. Within this binding environment, GSK143 adopts a configuration that maximizes favorable protein-ligand contacts while minimizing steric conflicts.

Key residues that participate in GSK143 binding include Met448, which serves as the gatekeeper residue and provides critical selectivity determinants [4]. The hinge region residues Glu449 and Ala451 form essential hydrogen bonding interactions with the diaminopyrimidine carboxamide core of GSK143 [5] [4]. Additional residues such as Gly454 and Pro455 within the hinge region contribute to the binding specificity, with Pro455 representing a rare combination among kinases that enhances selectivity [4].

The glycine-rich loop region, particularly Gly378, Leu377, and Val385, plays crucial roles in ligand recognition and binding affinity [4]. These residues create a binding environment that accommodates the specific three-dimensional structure of GSK143 while excluding other potential ligands. The aspartic acid-phenylalanine-glycine motif, specifically Asp512, contributes to the electrostatic interactions that stabilize the protein-ligand complex [4].

Adenosine Triphosphate Binding Site Competition

GSK143 functions as an adenosine triphosphate-competitive inhibitor of spleen tyrosine kinase, directly competing with the natural substrate for the same binding site [1] [6]. The compound demonstrates competitive inhibition kinetics, indicating that it binds to the same location where adenosine triphosphate normally associates with the kinase [6]. This competitive mechanism is fundamental to the inhibitory activity of GSK143 and represents the primary mode of action for this class of spleen tyrosine kinase inhibitors.

The adenosine triphosphate binding site of spleen tyrosine kinase contains several conserved structural features that are essential for substrate recognition and catalysis. These include specific amino acid residues that coordinate the phosphate groups of adenosine triphosphate, residues that interact with the adenine ring system, and structural elements that position the substrate for optimal phosphoryl transfer [7] [8]. GSK143 exploits these same binding determinants through its diaminopyrimidine carboxamide structure, which mimics certain aspects of adenosine triphosphate binding.

The competitive nature of GSK143 inhibition has been demonstrated through enzymatic assays where increasing concentrations of adenosine triphosphate can overcome the inhibitory effects of the compound [6]. This relationship follows classical competitive inhibition kinetics, where the apparent dissociation constant for GSK143 increases proportionally with adenosine triphosphate concentration. The competition extends to the thermodynamic level, where GSK143 binding displaces adenosine triphosphate from the active site and vice versa.

Structural analysis reveals that GSK143 occupies a similar spatial location within the binding pocket as adenosine triphosphate, although the specific molecular interactions differ [5] [4]. While adenosine triphosphate forms extensive hydrogen bonding networks with the phosphate-binding loop and metal-coordinating residues, GSK143 establishes its binding affinity through alternative hydrogen bonding patterns and hydrophobic interactions with the hinge region and adjacent structural elements.

X-ray Crystallography Analysis of Spleen Tyrosine Kinase-GSK143 Complex

The crystal structure of the spleen tyrosine kinase-GSK143 complex has been determined at 1.95 Å resolution and deposited in the Protein Data Bank under accession code 3SRV [5] [9]. This high-resolution structure provides detailed atomic-level information about the binding mode and molecular interactions between GSK143 and spleen tyrosine kinase. The crystallographic analysis reveals the precise three-dimensional arrangement of the protein-ligand complex and elucidates the structural basis for the high affinity and selectivity of GSK143.

The crystal structure contains two copies of the spleen tyrosine kinase kinase domain (residues 360-635) in complex with GSK143, with a total molecular weight of approximately 65.3 kDa [5] [10]. The protein chains adopt the characteristic protein kinase fold, consisting of amino-terminal and carboxyl-terminal lobes connected by a hinge region. GSK143 is clearly observed within the adenosine triphosphate binding site, positioned between the two lobes and making specific contacts with residues from both domains.

Crystallographic refinement statistics indicate excellent data quality and model accuracy, although specific refinement parameters such as R-factors are not explicitly reported in the available literature [5]. The structure was deposited on July 7, 2011, and released on September 21, 2011, representing one of the early high-resolution structures of spleen tyrosine kinase in complex with a selective inhibitor [11].

The electron density maps clearly define the binding mode of GSK143, showing the compound in an extended conformation that spans across the adenosine triphosphate binding cleft [5]. The diaminopyrimidine carboxamide core of GSK143 is positioned in the hinge region, where it forms bidentate hydrogen bonds with the backbone atoms of Glu449 and Ala451. The (3R,4R)-3-aminotetrahydro-2H-pyran-4-yl substituent extends toward the ribose binding region, while the 4-methylphenyl group occupies a hydrophobic pocket adjacent to the hinge.

Detailed analysis of the crystal structure reveals specific conformational changes in the protein upon GSK143 binding. The glycine-rich loop shows some disorder in certain regions, which is common for kinase structures and reflects the dynamic nature of this loop in substrate binding and catalysis [5]. The activation loop maintains an active-like conformation, indicating that GSK143 binds to the active form of the kinase rather than an inactive conformation.

Key Protein-Ligand Interactions

The molecular interactions between GSK143 and spleen tyrosine kinase involve a complex network of hydrogen bonds, hydrophobic contacts, and electrostatic interactions that collectively determine the binding affinity and specificity [4] [6]. The primary binding interactions occur through the diaminopyrimidine carboxamide core of GSK143, which establishes bidentate hydrogen bonding with the hinge region of spleen tyrosine kinase. Specifically, the pyrimidine nitrogen atoms form hydrogen bonds with the carbonyl oxygen of Glu449 and the amide nitrogen of Ala451 [4].

The (3R,4R)-3-aminotetrahydro-2H-pyran-4-yl substituent of GSK143 contributes additional hydrogen bonding interactions and helps position the molecule optimally within the binding site [4]. This heterocyclic ring system interacts with backbone atoms and side chains in the adenosine triphosphate binding pocket, providing both enthalpic stabilization and entropic benefits through the displacement of ordered water molecules. The stereochemistry of this substituent is critical for optimal binding, as evidenced by the specific (3R,4R) configuration required for high affinity.

Hydrophobic interactions play a significant role in stabilizing the GSK143-spleen tyrosine kinase complex. The 4-methylphenyl group of GSK143 engages in extensive van der Waals contacts with hydrophobic residues including Met448, the gatekeeper residue that helps define the selectivity profile of the compound [4]. Additional hydrophobic contacts are formed with Leu377, Val385, and other non-polar residues in the vicinity of the binding site. These interactions contribute significantly to the overall binding energy and help explain the favorable thermodynamic profile of GSK143.

Electrostatic interactions further stabilize the protein-ligand complex through favorable charge-charge interactions and dipole alignments [4]. The carboxamide group of GSK143 participates in hydrogen bonding networks and contributes to the overall electrostatic complementarity between the ligand and the protein binding site. The amino groups present in the tetrahydropyran ring can form ionic interactions with negatively charged residues or coordinate with polar atoms in the binding pocket.

Water-mediated interactions also contribute to the binding affinity of GSK143, although many water molecules are displaced upon ligand binding, resulting in favorable entropic contributions to the binding free energy [12]. The remaining water molecules that are retained in the complex often bridge between the ligand and protein, providing additional stabilization while maintaining optimal hydration of polar groups that cannot be directly satisfied by protein-ligand contacts.

Binding Kinetics and Thermodynamics

The binding kinetics of GSK143 to spleen tyrosine kinase follow the characteristic pattern of adenosine triphosphate-competitive inhibitors, with binding and dissociation rates that reflect the thermodynamic stability of the protein-ligand complex [6] [13]. While direct measurements of association and dissociation rate constants are not extensively reported for GSK143, the compound demonstrates an IC50 value of 323 nM in chronic lymphocytic leukemia cells, with a 95% confidence interval of 5.74 to 18,261 nM [6]. This cellular potency provides insight into the effective binding kinetics under physiological conditions.

The thermodynamic profile of GSK143 binding involves favorable contributions from both enthalpic and entropic components, although the specific balance between these terms has not been directly measured through calorimetric techniques [14]. The enthalpic contribution arises primarily from the formation of hydrogen bonds between GSK143 and the hinge region residues, van der Waals interactions with hydrophobic residues, and electrostatic interactions throughout the binding site [12]. These favorable protein-ligand contacts must overcome the enthalpic penalty associated with desolvation of both the ligand and the protein binding site.

Entropic contributions to GSK143 binding are expected to be favorable due to the displacement of ordered water molecules from the adenosine triphosphate binding site upon ligand binding [14]. The spleen tyrosine kinase adenosine triphosphate binding site contains numerous water molecules in the unbound state, and the binding of GSK143 releases many of these constrained solvent molecules into the bulk solution, resulting in a significant increase in solvent entropy. This entropy gain is a major driving force for binding and helps explain the favorable overall binding thermodynamics.

The residence time of GSK143 on spleen tyrosine kinase, which reflects the dissociation kinetics, appears to be moderate based on the observed cellular activity profiles and washout experiments [6]. The compound demonstrates sustained inhibition of spleen tyrosine kinase phosphorylation and downstream signaling events, suggesting that dissociation from the target is relatively slow compared to the timescale of cellular experiments. This kinetic behavior is consistent with the high affinity of the compound and the multiple stabilizing interactions observed in the crystal structure.

Temperature dependence of GSK143 binding follows the expected thermodynamic relationships, where increased temperature generally favors dissociation due to increased thermal motion and entropy effects [15]. However, specific temperature-dependent binding studies have not been reported for GSK143. The compound maintains activity under physiological temperature conditions, indicating that the binding thermodynamics remain favorable at 37°C despite any temperature-dependent changes in the enthalpic and entropic contributions.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Liddle J, Atkinson FL, Barker MD, Carter PS, Curtis NR, Davis RP, Douault C, Dickson MC, Elwes D, Garton NS, Gray M, Hayhow TG, Hobbs CI, Jones E, Leach S, Leavens K, Lewis HD, McCleary S, Neu M, Patel VK, Preston AG, Ramirez-Molina C, Shipley TJ, Skone PA, Smithers N, Somers DO, Walker AL, Watson RJ, Weingarten GG. Discovery of GSK143, a highly potent, selective and orally efficacious spleen tyrosine kinase inhibitor. Bioorg Med Chem Lett. 2011 Oct 15;21(20):6188-94. doi: 10.1016/j.bmcl.2011.07.082. Epub 2011 Aug 12. PubMed PMID: 21903390.